

D-Glutamic acid gamma-benzyl ester structure and chirality

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-D-Glu(OBzl)-OH*

Cat. No.: B556033

[Get Quote](#)

An In-depth Technical Guide to D-Glutamic Acid Gamma-Benzyl Ester: Structure, Chirality, and Applications

Abstract

D-Glutamic acid γ -benzyl ester is a pivotal derivative of the non-proteinogenic amino acid D-glutamic acid. Its unique structural features, including a chiral center and a benzyl ester protecting group on the side-chain carboxyl group, make it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its structure, chirality, physicochemical properties, and key applications, with a focus on its role in peptide synthesis and drug development. Detailed experimental protocols for its synthesis and analysis are also presented, alongside graphical representations of key workflows and concepts to support researchers and scientists in the field.

Chemical Structure and Chirality

D-Glutamic acid γ -benzyl ester is characterized by a glutamic acid backbone where the γ -carboxylic acid is esterified with a benzyl group. The α -amino and α -carboxyl groups remain available for further reactions, making it an essential intermediate.

Structure:

The chemical structure consists of a five-carbon chain with an amino group at the α -position (C2) and two carboxyl groups at C1 and C5. The C5 carboxyl group is protected as a benzyl

ester.

Chirality:

The chirality of the molecule is determined by the stereochemistry at the α -carbon (C2). In D-Glutamic acid γ -benzyl ester, the amino group is on the right side in a Fischer projection, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its application in synthesizing peptides and other chiral molecules with defined biological activity.^[1] The IUPAC name for this compound is (2R)-2-aminopentanedioic acid 5-benzyl ester.

Physicochemical Properties

The physicochemical properties of D-Glutamic acid γ -benzyl ester and its commonly used protected derivatives are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of D-Glutamic acid γ -benzyl ester

Property	Value	Reference
CAS Number	2578-33-8	[2] [3]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[2] [3]
Molecular Weight	237.3 g/mol	[2]
Appearance	White to off-white powder	[2]
Melting Point	153-177 °C	[2]
Optical Rotation	$[\alpha]_D^{20} = -21 \pm 3^\circ$ (c=1 in AcOH)	[2]
Purity	≥ 99% (HPLC)	[2]
Storage	0-8 °C	[2]

Table 2: Properties of Common Derivatives of D-Glutamic acid γ -benzyl ester

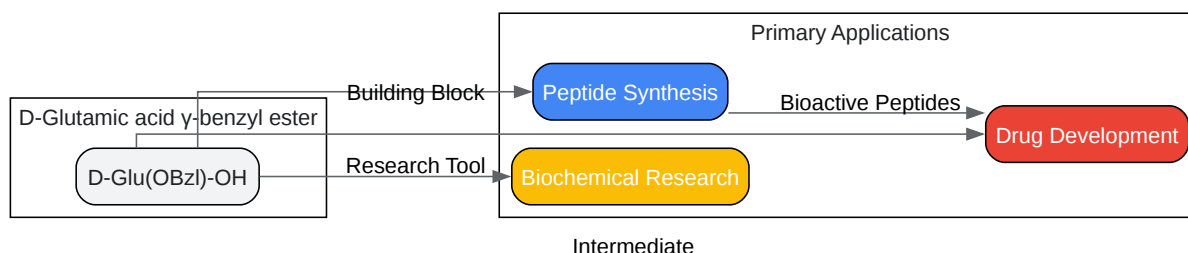
Derivative Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Boc-D-glutamic acid γ -benzyl ester	35793-73-8	C ₁₇ H ₂₃ NO ₆	337.40	N/A
Fmoc-D-glutamic acid γ -benzyl ester	104091-11-4	C ₂₇ H ₂₅ NO ₆	459.5	147 - 152
Z-D-glutamic acid- γ -benzyl ester	59486-73-6	C ₂₀ H ₂₁ NO ₆	371.38	N/A
D-Glutamic acid γ -benzyl ester α -tert-butyl ester hydrochloride	90159-60-7	C ₁₆ H ₂₃ NO ₄ ·HCl	329.80	105-110

Key Applications

D-Glutamic acid γ -benzyl ester is a versatile intermediate primarily used in:

- **Peptide Synthesis:** It serves as a crucial building block for introducing D-glutamate residues into peptide sequences.^[2] The benzyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide coupling. This protecting group can be selectively removed later in the synthesis, typically by hydrogenolysis.
- **Pharmaceutical Development:** This compound is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.^[2] Its incorporation can influence the bioavailability, stability, and therapeutic efficacy of the final drug product.^[2]
- **Biochemistry and Medicinal Chemistry:** Researchers utilize this compound for creating complex bioactive molecules and for protein engineering.^[2] The defined stereochemistry

and stability make it suitable for mechanistic enzymology studies and the development of peptide-based materials.[1]



[Click to download full resolution via product page](#)

Caption: Logical flow of D-Glutamic acid γ-benzyl ester's core utility.

Experimental Protocols

Synthesis of D-Glutamic acid γ-benzyl ester

A common method for synthesizing γ-benzyl esters of glutamic acid involves direct esterification using benzyl alcohol in the presence of an acid catalyst. The following protocol is adapted from established methods for the L-enantiomer.[4]

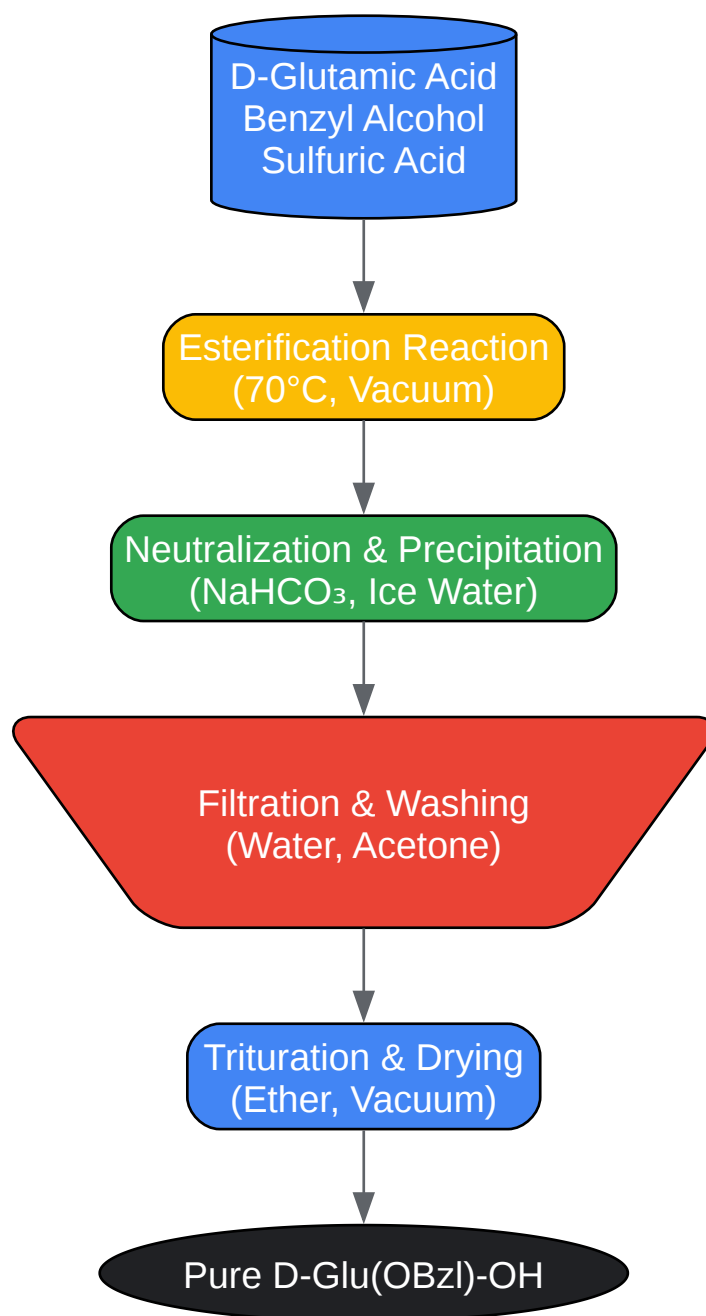
Materials:

- D-Glutamic acid
- Benzyl alcohol
- Sulfuric acid (concentrated)
- Sodium bicarbonate
- Deionized water
- Acetone

- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a stirrer and distillation head, combine D-Glutamic acid, benzyl alcohol, and sulfuric acid.
- Heat the mixture to approximately 70°C and stir for 45-60 minutes.
- Apply a reduced pressure to the system and continue heating at 70°C to distill off the water formed during the reaction.
- After several hours, cool the reaction mixture.
- Slowly add the viscous mixture to a stirred solution of sodium bicarbonate and ice water to neutralize the acid and precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with cold, CO₂-free water, followed by acetone.
- Air-dry the crude product.
- Triturate the solid with diethyl ether to remove residual benzyl alcohol and other organic impurities.
- Dry the final product under vacuum to yield D-Glutamic acid γ -benzyl ester as a white powder.
- Recrystallization from hot water can be performed for further purification.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of D-Glutamic acid γ -benzyl ester.

Analytical Methods: Enantiomeric Purity Determination by ^1H NMR

The enantiomeric purity of amino acid esters is critical and can be determined using ^1H NMR spectroscopy with a chiral solvating agent, such as (R)-(-)- α -Methoxy- α -

(trifluoromethyl)phenylacetic acid (Mosher's acid).[5] This method induces diastereomeric differentiation, leading to separate signals for the D and L enantiomers.

Materials:

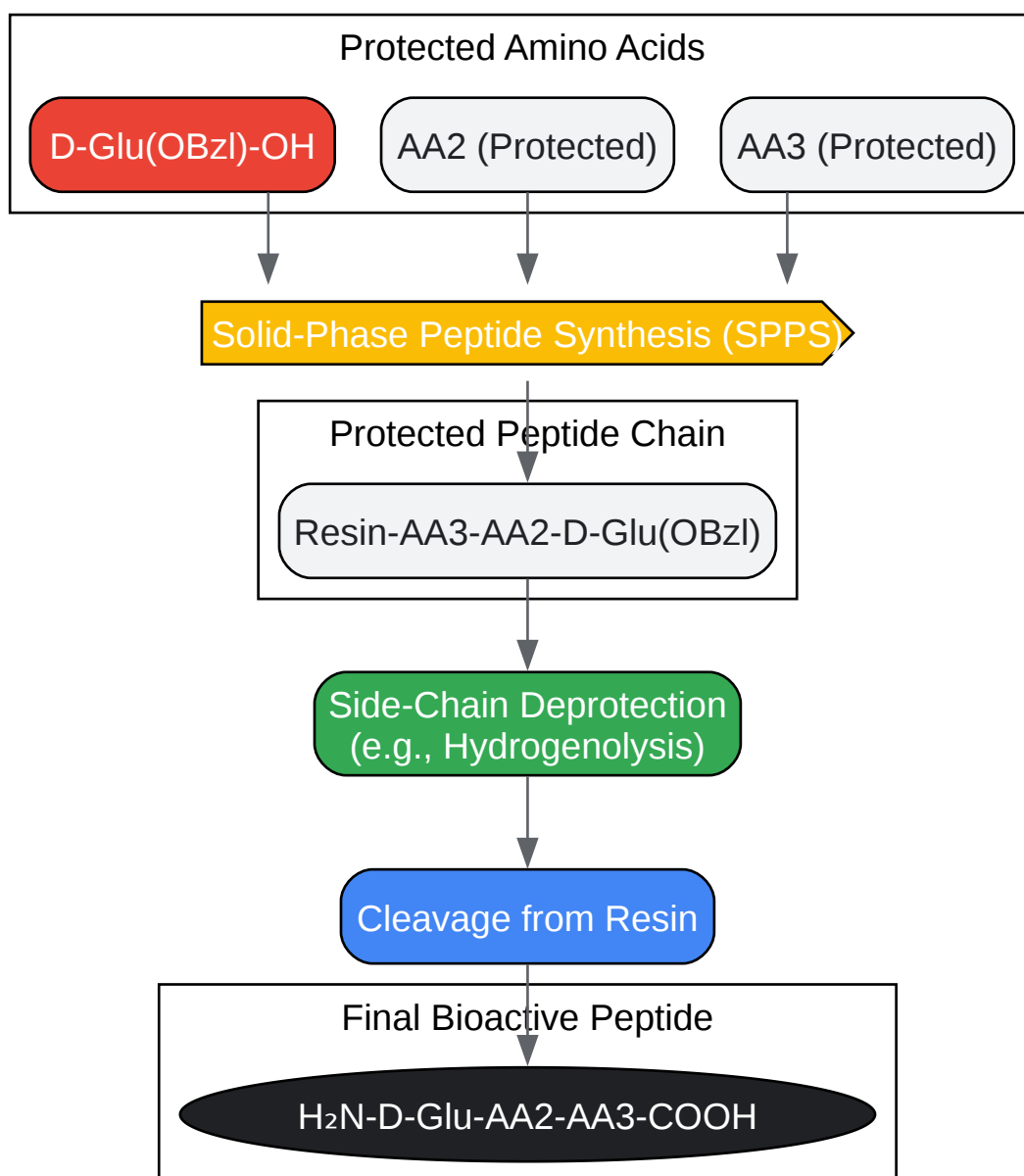
- D-Glutamic acid γ -benzyl ester sample
- (R)-Mosher's acid
- Deuterated solvent (e.g., CDCl_3 or CD_3OD)
- NMR tubes
- NMR spectrometer

Procedure:

- Prepare a solution of the D-Glutamic acid γ -benzyl ester sample in the chosen deuterated solvent.
- Add a molar equivalent of (R)-Mosher's acid to the NMR tube.
- Acquire a ^1H NMR spectrum of the mixture.
- Analyze the spectrum, paying close attention to the proton on the stereogenic α -carbon. The interaction with the chiral solvating agent will cause the signals for the D and L enantiomers to appear at slightly different chemical shifts.[5]
- Integrate the distinct signals corresponding to the D and L enantiomers to determine the enantiomeric excess (ee) of the sample. For glutamic acid benzyl ester, the triplets of the stereogenic methine are well-differentiated.[5]

Role in Bioactive Peptide Synthesis

The primary role of D-Glutamic acid γ -benzyl ester is to act as a protected D-amino acid for incorporation into peptide chains. This is particularly important for creating peptides with enhanced stability against enzymatic degradation or with specific conformational properties that require a D-amino acid.



[Click to download full resolution via product page](#)

Caption: Conceptual role in synthesizing a bioactive peptide via SPPS.

Conclusion

D-Glutamic acid γ -benzyl ester is a fundamentally important molecule for chemists and pharmaceutical scientists. Its well-defined structure and chirality, combined with the versatility of the benzyl protecting group, provide a reliable tool for the synthesis of complex chiral molecules. The data and protocols outlined in this guide offer a technical foundation for its

effective use in research and development, particularly in the ever-evolving fields of peptide chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]
- 5. air.unimi.it [air.unimi.it]
- To cite this document: BenchChem. [D-Glutamic acid gamma-benzyl ester structure and chirality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556033#d-glutamic-acid-gamma-benzyl-ester-structure-and-chirality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com